4-Bromo-3-fluoro-2-methoxy-benzaldehyde

Regioisomer control Pharmaceutical impurity profiling Genotoxic impurity (p-GTI) mitigation

Regioisomeric impurities in bromo-fluorobenzaldehyde building blocks can compromise SAR interpretation and raise genotoxic concerns. 4-Bromo-3-fluoro-2-methoxy-benzaldehyde (CAS 1695567-81-7) provides the defined 4-Br/3-F/2-OMe regioisomer with orthogonal aldehyde and bromine handles. • Enables sequential Pd-catalyzed cross-coupling and heterocycle condensation without protecting-group manipulation. • Pre-organized for quinazoline/quinoline kinase inhibitor synthesis; ortho-methoxy directs condensation, para-bromine permits late-stage Suzuki diversification. • Available at ≥97% purity with batch-specific COA to support ICH Q11 regulatory starting material justification.

Molecular Formula C8H6BrFO2
Molecular Weight 233.036
CAS No. 1695567-81-7
Cat. No. B2636141
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-3-fluoro-2-methoxy-benzaldehyde
CAS1695567-81-7
Molecular FormulaC8H6BrFO2
Molecular Weight233.036
Structural Identifiers
SMILESCOC1=C(C=CC(=C1F)Br)C=O
InChIInChI=1S/C8H6BrFO2/c1-12-8-5(4-11)2-3-6(9)7(8)10/h2-4H,1H3
InChIKeyPYWGJFVEOGVKSP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromo-3-fluoro-2-methoxy-benzaldehyde – Halogenated Benzaldehyde Building Block


4-Bromo-3-fluoro-2-methoxy-benzaldehyde (CAS 1695567‑81‑7) is a trisubstituted aromatic aldehyde within the C₈H₆BrFO₂ isomer family, bearing bromine at C‑4, fluorine at C‑3, and methoxy at C‑2 on the benzaldehyde core [1]. With a molecular weight of 233.03 g mol⁻¹, a computed XLogP3-AA of 2.1, zero hydrogen‑bond donors, and a topological polar surface area of 26.3 Ų, the compound is positioned as a compact, lipophilic scaffold for fragment-based elaboration [2]. Its orthogonal halogen (Br) and aldehyde (CHO) handles enable sequential Pd‑catalyzed cross‑coupling, reductive amination, and heterocycle condensation without protecting‑group manipulation, making it a strategic intermediate for medicinal chemistry and agrochemical discovery programs .

Strategic building block for fragment-based elaboration with orthogonal Br and CHO handles.
Medicinal chemistry intermediate enabling sequential Pd-catalyzed cross-coupling and heterocycle condensation.
Compact, lipophilic scaffold suited for kinase inhibitor programs and agrochemical discovery.

4-Bromo-3-fluoro-2-methoxy-benzaldehyde: Why Regioisomer Matters


The C₈H₆BrFO₂ benzaldehyde family comprises at least ten regioisomers with identical molecular formula and nearly superimposable physicochemical bulk properties (e.g., XLogP3 = 2.1 for both the 2‑OMe/3‑F and 3‑OMe/2‑F isomers) [1][2]. In pharmaceutical process chemistry, the presence of even trace regioisomeric impurities can introduce genotoxic potential, alter the impurity profile of the final active pharmaceutical ingredient, and confound analytical method validation . The specific 4‑Br/3‑F/2‑OMe arrangement dictates the regiochemical outcome of subsequent nitration, cross‑coupling, and nucleophilic aromatic substitution steps, meaning that a researcher who substitutes a generic “bromo‑fluoro‑methoxy‑benzaldehyde” risks obtaining a regioisomeric product that differs in receptor‑binding geometry or metabolic stability [3]. The quantitative evidence below demonstrates where this isomer provides measurable differentiation relative to its closest in‑class analogs.

Regioisomer
A generic bromo-fluoro-methoxy-benzaldehyde may carry a different substitution pattern, altering coupling-site reactivity and scaffold geometry.
Impurity
Trace regioisomeric impurities can introduce genotoxic potential and confound analytical method validation in API development.
Reactivity
The 2-OMe/3-F arrangement dictates nitration and cross-coupling outcomes; a different isomer may not reproduce the same synthetic route.

4-Bromo-3-fluoro-2-methoxy-benzaldehyde: Differentiators vs. Analogs


Regioisomeric Purity Advantage

The target compound is routinely supplied at ≥97 % purity (Fluorochem) or 98 % (Combi‑Blocks), with the primary impurity profile limited to residual solvents and water . In contrast, the closest positional isomer 4‑bromo‑2‑fluoro‑3‑methoxybenzaldehyde (CAS 1820614‑17‑2) is commonly offered at 95 % purity, and the broader family of C₈H₆BrFO₂ regioisomers exhibits widely variable impurity profiles that can include co‑eluting positional isomers undetectable by routine 1D‑GC . The 2–3 percentage‑point difference in minimum purity specification translates to a significant reduction in downstream purification burden when the target compound is used as a key starting material for an active pharmaceutical ingredient.

Purity Advantage
Data to verify
97–98 % vs. 95 % minimum purity for closest isomer
Supports lower downstream purification burden.
Supplier specification review recommended.
Regioisomer control Pharmaceutical impurity profiling Genotoxic impurity (p-GTI) mitigation

Orthogonal Reactivity: C-4 Bromine

In the 4‑Br/3‑F/2‑OMe substitution pattern, the bromine atom resides para to the aldehyde and meta to the fluorine, a topology that favors oxidative addition by Pd⁰ while the electron‑withdrawing aldehyde and fluorine substituents deactivate competing C–H activation at the other ring positions [1]. This contrasts with the 4‑bromo‑2‑fluoro‑3‑methoxy isomer, where the fluorine atom is ortho to the aldehyde, increasing steric hindrance around the formyl group and potentially retarding imine or hydrazone formation rates [2]. In a representative study on regioisomeric bromo‑fluorobenzaldehydes, the nitration rate with H₂SO₄/HNO₃ at 0 °C varied by more than 2‑fold between isomers, underscoring the synthetic impact of substituent positioning [3].

Orthogonal Reactivity
Class-level
>2‑fold difference in nitration rate reported for related regioisomers
Para-Br topology enables chemoselective Suzuki coupling with minimal aldehyde interference.
Method context from Close et al., Org. Biomol. Chem. 2016.
Chemoselective cross-coupling Suzuki-Miyaura reaction Orthogonal protecting-group-free synthesis

Multi-Vendor Supply Chain Security

4‑Bromo‑3‑fluoro‑2‑methoxy‑benzaldehyde (CAS 1695567‑81‑7) is stocked by multiple independent suppliers across three continents, including Fluorochem (UK), Combi‑Blocks (US), Leyan (China), and CymitQuimica (EU), with real‑time inventory visibility . The positional isomer 4‑bromo‑2‑fluoro‑3‑methoxybenzaldehyde has fewer verified stock points, and several C₈H₆BrFO₂ regioisomers are available only from single sources or on a custom synthesis basis . Multi‑vendor availability provides competitive pricing, shorter lead times, and mitigates single‑source supply disruption risk, a critical factor when the compound serves as a key starting material under cGMP or ISO‑certified development workflows.

Supply Chain Security
Data to verify
≥4 verified global suppliers vs. ~3 or single-source for other regioisomers
Multi-vendor availability reduces procurement risk.
Confirm real-time inventory status.
Supply chain security Vendor qualification Research chemical procurement

EGFR Inhibitor Scaffold Elaboration

A peer‑reviewed study by Close et al. (Org. Biomol. Chem. 2016) demonstrated that regioisomeric bromo‑fluorobenzaldehydes undergo regioselective nitration to generate tetra‑orthogonally‑substituted aromatic scaffolds, which were subsequently elaborated into EGFR kinase inhibitors related to Gefitinib [1]. While the study examined three regioisomers, the 4‑bromo‑3‑fluoro‑2‑methoxy pattern corresponds to the isomer that places the methoxy group ortho to the aldehyde, providing a hydrogen‑bond acceptor in proximity to the formyl group for subsequent heterocycle formation (e.g., quinazoline or quinoline ring closure). This scaffold has been computationally docked into the EGFR ATP‑binding site, with the bromine and fluorine substituents occupying distinct hydrophobic pockets [1]. Analogous C₈H₆BrFO₂ isomers lacking the ortho‑methoxy group cannot engage the same hydrogen‑bonding interactions during cyclization.

EGFR Scaffold Elaboration
Class-level
Peer-reviewed use in Gefitinib-related EGFR inhibitor synthesis
Publication-validated precedent for kinase inhibitor programs.
Reported IC₅₀ values in nanomolar range for final compounds.
EGFR kinase inhibitor Gefitinib analog Tetra-orthogonal aromatic scaffold

Physicochemical Benchmarking for BBB Permeability

The target compound exhibits a computed XLogP3-AA of 2.1 and a topological polar surface area (TPSA) of 26.3 Ų [1]. Both values are identical to those of its closest regioisomer 4‑bromo‑2‑fluoro‑3‑methoxybenzaldehyde (XLogP3 = 2.1; TPSA = 26.3 Ų) [2], confirming that bulk lipophilicity and passive permeability surrogates do not distinguish the isomers. However, the 4‑Br/3‑F/2‑OMe isomer has no hydrogen‑bond donors and three hydrogen‑bond acceptors (aldehyde oxygen, methoxy oxygen, fluorine), a profile that satisfies the rule‑of‑five criteria for oral bioavailability while the ortho‑methoxy group provides a local dipole moment that can be exploited for specific protein‑ligand interactions . The low fraction of sp³‑hybridized carbons (Fsp³ = 0.125) indicates a flat aromatic architecture suitable for kinase hinge‑region binding but also implies a need for subsequent saturation during lead optimization to improve solubility.

BBB Permeability Benchmarking
Context-dependent
XLogP3 = 2.1; TPSA = 26.3 Ų; identical to closest regioisomer
Differentiation relies on specific substitution pattern, not bulk descriptors.
Computed properties from PubChem.
Lipophilicity CNS drug design Physicochemical property prediction

Storage Stability and Handling Requirements

Both the target compound (4‑bromo‑3‑fluoro‑2‑methoxybenzaldehyde) and its 2‑fluoro‑3‑methoxy isomer require storage under inert atmosphere at 2–8 °C to prevent aldehyde oxidation and moisture absorption . The target compound is classified under GHS07 as harmful if swallowed (H302), causing skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335), with a “Warning” signal word . No acute toxicity category 1–2 hazards are assigned, facilitating handling in standard fume‑hood equipped laboratories. The consistent storage requirement across isomers means that stability is not a primary differentiator, but the availability of a detailed safety data sheet (SDS) with precautionary codes (P260, P264, P270, P271, P280, P301+P310, P301+P330+P331) from major suppliers supports institutional chemical hygiene plan compliance .

Storage & Handling
Supporting
Inert atmosphere, 2–8 °C; GHS07 Warning (H302/H315/H319/H335)
Predictable storage requirements support multi-batch reproducibility.
SDS available from major suppliers; no significant inter-isomer difference.
Compound stability Storage conditions Aldehyde oxidation prevention

4-Bromo-3-fluoro-2-methoxy-benzaldehyde: Application Scenarios


EGFR Kinase Inhibitor Lead Optimization

The documented use of bromo‑fluorobenzaldehyde regioisomers in the synthesis of Gefitinib‑related EGFR inhibitors [1] positions the 4‑Br/3‑F/2‑OMe isomer as a strategic starting material for quinazoline‑ and quinoline‑based kinase programs. The ortho‑methoxy group pre‑organizes the heterocycle‑forming condensation, while the para‑bromine permits late‑stage Suzuki diversification. Researchers should procure the ≥97 % purity grade to minimize regioisomeric impurities that could complicate structure‑activity relationship interpretation.

Genotoxic Impurity Control in API Sourcing

The analytical precedent for separating and quantifying up to ten regioisomers of bromo‑fluorobenzaldehydes by 1D‑ and 2D‑GC demonstrates the criticality of isomerically pure starting materials. Selecting 4‑bromo‑3‑fluoro‑2‑methoxy‑benzaldehyde at 98 % purity with traceable batch‑specific certificates of analysis supports regulatory starting material justification under ICH Q11 and mitigates the risk of regioisomer‑derived genotoxic impurities.

Pesticide SAR Building Block

The compound's established role in preparing agrochemical candidates [2] leverages the orthogonal bromine and aldehyde handles for iterative cross‑coupling and condensation. The multi‑supplier availability ensures that gram‑to‑kilogram scale‑up can be supported without sole‑source risk, a key consideration for agrochemical lead optimization programs transitioning from discovery to field‑trial quantities.

Fragment-Based Virtual Screening

The low molecular weight (233.03 Da), zero hydrogen‑bond donors, and three hydrogen‑bond acceptors with a computed XLogP3 of 2.1 [3] make this compound an attractive fragment for virtual screening libraries. The unique spatial arrangement of bromine, fluorine, and methoxy substituents provides a three‑point pharmacophore that can be queried in shape‑based and electrostatic similarity searches against kinase and bromodomain targets.

Application
Selection Property
Validation Focus
EGFR Kinase Inhibitor Lead Optimization
Ortho-methoxy group for heterocycle pre-organization
Kinase hinge-region binding and SAR interpretation
Genotoxic Impurity Control in API Sourcing
Regioisomeric purity and traceable batch-specific analysis
Regulatory starting material justification under ICH Q11
Pesticide SAR Building Block
Orthogonal halogen and aldehyde handles for iterative elaboration
Multi-supplier scale-up support for field-trial quantities
Fragment-Based Virtual Screening
Compact lipophilic scaffold with three-point pharmacophore
Shape-based and electrostatic similarity querying

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